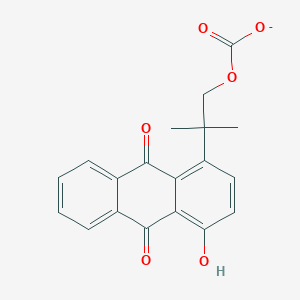
2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL)-2-methylpropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a hydroxy group, a dioxo group, and a carbonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate typically involves the reaction of 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 2-methylpropan-1-ol in the presence of a carbonate source. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or distillation techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The dioxo groups can be reduced to form hydroxyl groups.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-keto-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate.
Reduction: Formation of 4-hydroxy-9,10-dihydroxyanthracen-1-yl)-2-methylpropyl carbonate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate involves its interaction with various molecular targets. The hydroxy and dioxo groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can induce cellular damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl benzoate
- 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
2-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylpropyl carbonate is unique due to its carbonate ester group, which imparts distinct chemical properties compared to other anthraquinone derivatives.
Properties
CAS No. |
478360-98-4 |
|---|---|
Molecular Formula |
C19H15O6- |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
[2-(4-hydroxy-9,10-dioxoanthracen-1-yl)-2-methylpropyl] carbonate |
InChI |
InChI=1S/C19H16O6/c1-19(2,9-25-18(23)24)12-7-8-13(20)15-14(12)16(21)10-5-3-4-6-11(10)17(15)22/h3-8,20H,9H2,1-2H3,(H,23,24)/p-1 |
InChI Key |
YDSBOIIFWMIVTR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(COC(=O)[O-])C1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


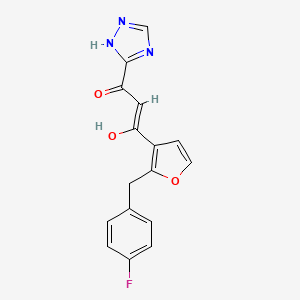

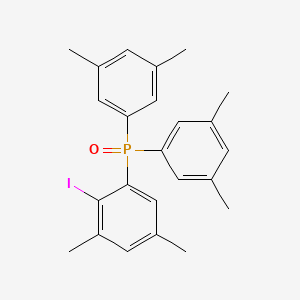
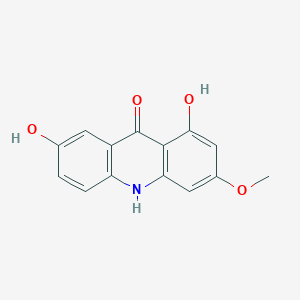
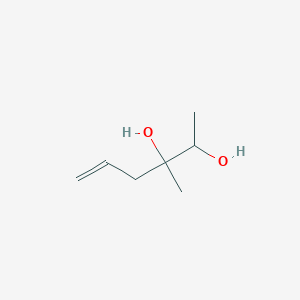
![2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine](/img/structure/B14239407.png)
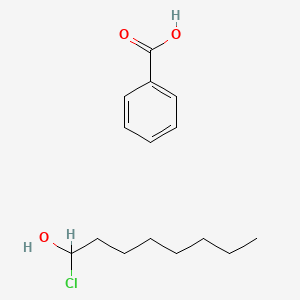
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
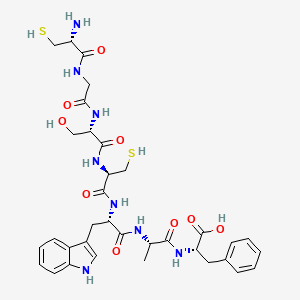
![1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine](/img/structure/B14239427.png)
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
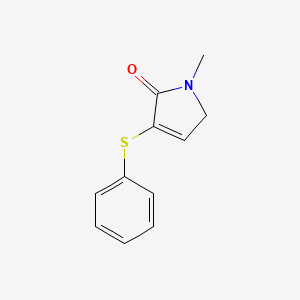
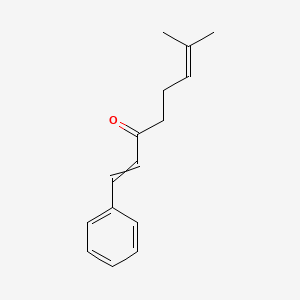
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)
